molecular formula C23H39ClN2O3 B1680291 2-Decanoylamino-3-morpholino-1-phenylpropanol CAS No. 73257-80-4

2-Decanoylamino-3-morpholino-1-phenylpropanol

Cat. No.: B1680291
CAS No.: 73257-80-4
M. Wt: 425 g/mol
InChI Key: HVJHJOYQTSEKPK-UHFFFAOYSA-N
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Description

. This compound has shown potential in various therapeutic applications, particularly in enhancing the efficacy of other treatments.

Mechanism of Action

Target of Action

The primary target of 2-Decanoylamino-3-morpholino-1-phenylpropanol, also known as N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride, is the glycosphingolipid biosynthesis pathway . This compound acts as an inhibitor of this pathway, specifically targeting the enzyme UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthetase) .

Mode of Action

This compound inhibits the glucosylation of ceramide by blocking the action of glucosylceramide synthetase . This inhibition leads to the accumulation of ceramide, a bioactive lipid that plays a crucial role in cell signaling .

Biochemical Pathways

The inhibition of glycosphingolipid biosynthesis by this compound affects multiple signaling pathways. It enhances the activation of c-Jun N-terminal kinase (JNK), a key player in the induction of apoptosis . At the same time, it inhibits the activation of the pro-survival PI3K/AKT signaling pathway .

Pharmacokinetics

The compound’s pharmacokinetic properties are influenced by its rapid clearance from the body . To overcome this, strategies such as encapsulation in biodegradable polymers composed of polyethylene glycol (PEG) and sebacic acid (SA) have been used . This encapsulation increases the compound’s residence time in the body from less than an hour to at least four hours, and potentially up to 48 hours or longer .

Result of Action

The compound’s action results in enhanced cell growth inhibition and apoptosis in certain cancer cell lines, such as melanoma . The accumulation of ceramide, facilitated by the compound, contributes to this apoptosis . In addition, the compound has been shown to sensitize multidrug-resistant (MDR) cancer cells, promoting ceramide accumulation and enhancing the concentration of anticancer drugs in cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting atherosclerosis and cardiac hypertrophy was significantly increased in apoE-/- mice fed a high-fat, high-cholesterol (HFHC) diet . This suggests that the compound’s action can be modulated by factors such as diet and genetic background.

Biochemical Analysis

Biochemical Properties

2-Decanoylamino-3-morpholino-1-phenylpropanol is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of glycosphingolipid biosynthesis . This interaction plays a crucial role in the regulation of various biochemical reactions .

Cellular Effects

The compound has been found to influence cell function in several ways. For instance, it has been reported to enhance curcumin-induced cell growth inhibition and apoptosis in two melanoma cell lines . It also facilitates curcumin-induced ceramide accumulation, which contributes to melanoma cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances curcumin-induced c-Jun N-terminal kinase activation, which is important for melanoma cell apoptosis . Additionally, it inhibits the activation of the pro-survival PI3K/AKT signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to increase the stay time of the compound in the body of treated mice from less than an hour to at least four hours .

Metabolic Pathways

The compound is involved in the metabolic pathway of glycosphingolipid biosynthesis . Detailed information about the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanoylamino-3-morpholino-1-phenylpropanol typically involves the reaction of decanoic acid with 3-morpholino-1-phenylpropanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and time, are optimized to ensure the purity and efficacy of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-Decanoylamino-3-morpholino-1-phenylpropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Decanoylamino-3-morpholino-1-phenylpropanol has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific ability to enhance the efficacy of other treatments, such as curcumin, in inducing apoptosis in cancer cells. Its unique mechanism of action, involving the inhibition of glycosphingolipid biosynthesis and the accumulation of ceramide, makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2.ClH/c1-3-4-5-6-7-8-12-15-24(27)25-23(20-26-16-18-28-19-17-26)21(2)22-13-10-9-11-14-22;/h9-11,13-14,21,23H,3-8,12,15-20H2,1-2H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOHWPFEWJKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993992
Record name N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73257-80-4
Record name RV 538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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